![molecular formula C9H12N2O B3076124 4-Cyclopropylmethoxy-pyridin-3-ylamine CAS No. 1039832-97-7](/img/structure/B3076124.png)
4-Cyclopropylmethoxy-pyridin-3-ylamine
Overview
Description
4-Cyclopropylmethoxy-pyridin-3-ylamine (CPMPA) is a cyclopropyl-substituted amine with a pyridine ring. It is a small molecule that has been used in a number of medicinal and synthetic applications, including as a building block for drug design. CPMPA is a versatile molecule with a wide range of uses in the laboratory and in industry, and it has been studied extensively to understand its structure and reactivity.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One prominent application of 4-Cyclopropylmethoxy-pyridin-3-ylamine is in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, its utility has been demonstrated in the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, known for their broad synthetic applications and bioavailability. Such scaffolds are challenging to develop due to their structural complexity, but recent advancements using diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, have facilitated their synthesis. These catalysts aid in one-pot multicomponent reactions, showcasing the compound's versatility in creating lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Biological Activity and Chemosensing
Moreover, derivatives of pyridine, to which this compound belongs, play a pivotal role in chemosensing and possess various biological activities. These activities span antifungal, antibacterial, antioxidant, analgesic, and anticancer effects. Pyridine derivatives also exhibit high affinity for ions and neutral species, making them highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples. The versatility of these derivatives in analytical chemistry and their significant impact on medicinal applications highlight the broad scope of this compound in scientific research (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, the structural features of pyridine derivatives, including this compound, are exploited for their electron-donating capabilities, which are essential for the formation of metal complexes and the design of catalysts. These properties are instrumental in asymmetric catalysis and synthesis, demonstrating the compound's significant contribution to advancing organic synthesis methodologies and catalysis strategies. The exploration of heterocyclic N-oxide derivatives further underscores the potential of pyridine-based compounds in drug development and organic synthesis, showcasing their role in facilitating complex chemical transformations (Li et al., 2019).
properties
IUPAC Name |
4-(cyclopropylmethoxy)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZSKEVKFNQLGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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